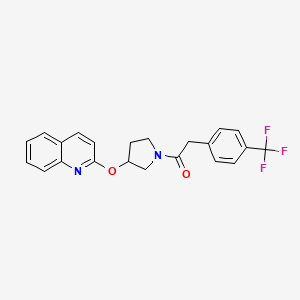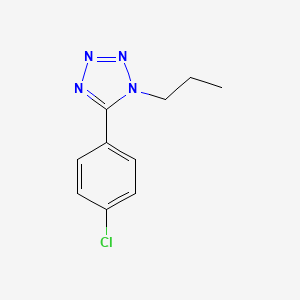![molecular formula C30H34N8O3S B2497039 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]thio}[1,2,4]triazolo[1,5-c]quinazoline CAS No. 1020048-10-5](/img/structure/B2497039.png)
2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]thio}[1,2,4]triazolo[1,5-c]quinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to a broader class of chemicals known for their complex structures and potential biological activities. Research in this area often explores novel synthetic routes, molecular configurations, and the chemical and physical properties of these compounds to understand their applications and interactions.
Synthesis Analysis
The synthesis of complex [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-ones and their derivatives involves several novel synthetic routes. A notable method includes a two-step synthesis starting with anthranilonitrile and a hydrazide, leading to compounds with significant affinity for the benzodiazepine receptor, indicating a method for creating potent BZ antagonists (Francis et al., 1991).
Molecular Structure Analysis
The molecular structure of these compounds is deduced based on elemental analysis and spectral data, which is crucial for understanding their chemical behavior and potential biological activity. The synthesis and structural elucidation of novel [1,2,4]triazoloquinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines provide insights into the molecular configurations and possible interactions with biological targets (El‐Kazak & Ibrahim, 2013).
Chemical Reactions and Properties
The chemical reactions involving these compounds showcase their reactivity and the conditions required for their transformations. For example, the formation of [1,2,3]triazoloazines through thermolysis of 5-azinyltetrazoles and their behavior in base-catalyzed H/D-exchange reactions in D2O solution highlights the complexity of their chemical properties (Wentrup, 1978).
Physical Properties Analysis
The study of the physical properties of these compounds, including their solubility, melting points, and stability under various conditions, is essential for their application in further chemical reactions and potential pharmaceutical formulations.
Chemical Properties Analysis
Analyzing the chemical properties involves understanding the reactivity, potential biological activity, and interactions with other molecules. The antimicrobial activity of novel [1,2,4]triazoloquinazoline derivatives against various organisms suggests a promising area for developing new antimicrobial agents (Antipenko et al., 2009).
科学的研究の応用
Synthesis and Biological Activity
Synthetic Approaches and Antimicrobial Activity
Research on pyrazoline and pyrazole derivatives, including those bearing benzenesulfonamide moieties and triazoloquinazoline structures, has shown significant antimicrobial activity against various bacterial and fungal strains. These compounds are synthesized through a series of reactions involving α,β-unsaturated ketones and hydrazinyl derivatives, demonstrating the compound's versatility in creating pharmacologically active agents (Hassan, 2013).
Binding Affinity to Receptors
Investigations into triazoloquinazolines have also highlighted their binding affinity to benzodiazepine (BZ) receptors, with certain derivatives exhibiting potent antagonist activity in rat models. These findings suggest the potential of such compounds in developing new therapeutic agents targeting CNS disorders (Francis et al., 1991).
Chemical Transformations and Reactivity
Valence Tautomers and Thermolysis
The study of triazoloazines formed from the thermolysis of azinyltetrazoles, including the synthesis of quinazoline derivatives, provides insights into the thermal and chemical reactivity of such compounds. This research contributes to our understanding of their stability and potential transformations under various conditions (Wentrup, 1978).
Antimicrobial and Antifungal Agents
Thiazolidinones as Antimicrobial Agents
The synthesis of thiazolidinone derivatives and their evaluation against bacterial and fungal strains underscore the antimicrobial potential of compounds with triazoloquinazoline cores. Such studies pave the way for the development of new antimicrobial agents with enhanced efficacy (Patel et al., 2012).
作用機序
将来の方向性
特性
IUPAC Name |
2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N8O3S/c1-20-16-21(2)37(33-20)11-10-27-32-29-23-17-25(40-3)26(41-4)18-24(23)31-30(38(29)34-27)42-19-28(39)36-14-12-35(13-15-36)22-8-6-5-7-9-22/h5-9,16-18H,10-15,19H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUOKSQFDCPRLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCC2=NN3C(=N2)C4=CC(=C(C=C4N=C3SCC(=O)N5CCN(CC5)C6=CC=CC=C6)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N8O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
586.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-({2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-1-(4-phenylpiperazin-1-yl)ethan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Phenylmethoxycarbonyl-2-azabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2496958.png)
![Methyl (5-(3-cyanobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2496959.png)




![2,6-difluoro-N-{4-[(4-methylphenyl)sulfonyl]phenyl}benzenecarboxamide](/img/structure/B2496964.png)
![2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2496965.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2496966.png)

![N-Ethyl-4-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2496975.png)
![6-(4-methoxyphenyl)-3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2496976.png)
